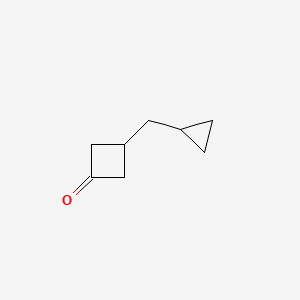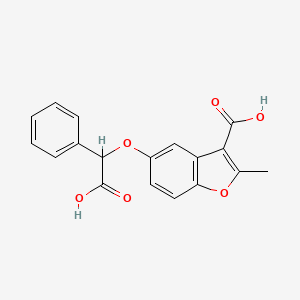
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions this compound could undergo would depend on its functional groups. For example, the carboxylic acid group could participate in reactions such as esterification or amide formation. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it more soluble in polar solvents .科学的研究の応用
Medicine
In the medical field, this compound shows promise due to its structural similarity to phenylboronic acids, which are known for their potential in drug design and delivery systems . Its boronic acid moiety can be utilized for boron neutron capture therapy, a targeted cancer treatment method .
Agriculture
The boronic acid functional group present in this compound can be valuable in agriculture for developing new pesticides or growth regulators. Boronic acids are known to interact with various biological systems, which could lead to advancements in plant protection and yield enhancement strategies .
Material Science
This compound’s potential applications in material science stem from its ability to form stable complexes with various materials. It could be used in the creation of novel polymers or coatings that require specific interactions at the molecular level .
Environmental Science
In environmental science, the reactivity of boronic acids with diols can be harnessed for the detection of environmental pollutants. The compound could be part of sensors that detect sugars or other polyols in environmental samples .
Biochemistry
Biochemically, the compound could be involved in studying enzyme interactions or as a substrate for enzymatic reactions. Its boronic acid group can form reversible covalent bonds with sugars, which is useful in enzymology and metabolic pathway analysis .
Pharmacology
Pharmacologically, the compound could be explored for its glucose-sensing capabilities due to the boronic acid moiety’s affinity for diols. This property is particularly useful in the development of diabetes treatments, where regulated insulin release is crucial .
Analytical Chemistry
In analytical chemistry, the compound’s boronic acid group can be used to develop new analytical methods. It could be part of chromatographic techniques or sensors for detecting various analytes based on their ability to form complexes with boronic acids .
Biomedical Applications
The compound’s potential in biomedical applications lies in its ability to conjugate with biomolecules. This can lead to the development of targeted drug delivery systems, especially for cancer therapeutics, where precision and reduced side effects are of utmost importance .
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[carboxy(phenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10-15(17(19)20)13-9-12(7-8-14(13)23-10)24-16(18(21)22)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBJJORMHDLOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

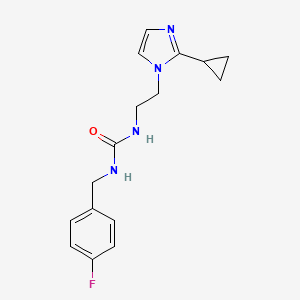
![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)

![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
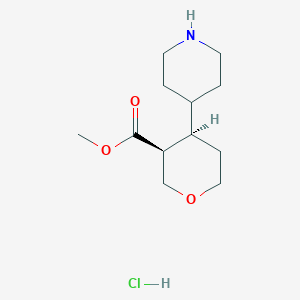
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
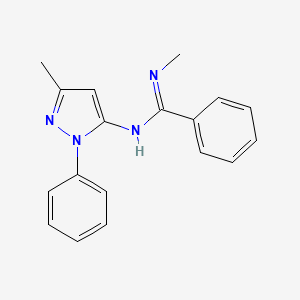
![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)
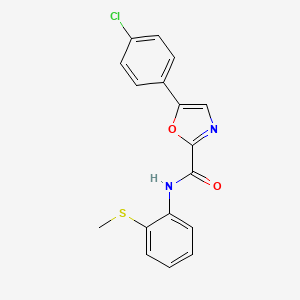
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2889028.png)
![3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889029.png)
